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  • Product: tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate
  • CAS: 1158759-09-1

Core Science & Biosynthesis

Foundational

"tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate CAS number"

An In-Depth Technical Guide to tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate Abstract This technical guide provides a comprehensive overview of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate, a key heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate, a key heterocyclic building block for drug discovery and development. The document details its chemical identity, physicochemical properties, and plausible synthetic pathways, with an emphasis on the strategic rationale behind methodological choices. As a chiral, Cα,Cα-disubstituted amino acid analog, this compound offers a unique scaffold for creating novel pharmaceutical agents. This guide is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this versatile intermediate, including its applications, safe handling protocols, and a detailed example of its synthesis.

Chemical Identity and Physicochemical Properties

tert-Butyl 3-amino-3-ethylpiperidine-1-carboxylate is a piperidine derivative featuring a quaternary stereocenter at the C3 position. The presence of the tert-butoxycarbonyl (Boc) group on the piperidine nitrogen renders it an essential intermediate, allowing for subsequent chemical modifications after the Boc group's selective removal.

Key Identifiers:

  • CAS Number: 1158759-09-1[1][2]

  • IUPAC Name: tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate

  • Molecular Formula: C₁₂H₂₄N₂O₂[1][2]

  • Molecular Weight: 228.33 g/mol [2]

The properties of this compound make it a valuable tool for medicinal chemists. The ethyl group at the 3-position provides a lipophilic anchor, which can be crucial for probing hydrophobic pockets in target proteins, while the primary amine offers a versatile handle for further functionalization.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 1158759-09-1 Appretech Scientific Limited[1], BLD Pharm[2]
Molecular Formula C₁₂H₂₄N₂O₂ Appretech Scientific Limited[1], BLD Pharm[2]
Molecular Weight 228.34 g/mol Appretech Scientific Limited[1]
Purity ≥98% Appretech Scientific Limited[1]

| SMILES Code | O=C(N1CC(CC)(N)CCC1)OC(C)(C)C | BLD Pharm[2] |

Synthesis and Strategic Considerations

The synthesis of C3-substituted piperidines is a critical task in medicinal chemistry. For tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate, a logical and efficient synthetic route begins with a commercially available precursor, tert-butyl 3-oxopiperidine-1-carboxylate. This approach is favored in industrial settings due to the accessibility of starting materials and the robustness of the transformations involved.

The core strategy involves two key steps:

  • Creation of the Quaternary Center: Introduction of the ethyl group at the C3 position via a nucleophilic addition to the ketone. A Grignard reaction is an ideal choice for this transformation.

  • Installation of the Amino Group: Conversion of the resulting tertiary alcohol into a primary amine. This can be achieved through several methods, with the Ritter reaction being a classic and effective choice.

The Boc protecting group is instrumental in this process. It activates the piperidine ring for certain reactions while preventing undesired side reactions at the nitrogen atom. Its stability in the presence of organometallics (like Grignard reagents) and its straightforward removal under acidic conditions make it an orthogonal protecting group suitable for multi-step synthesis.

G A tert-Butyl 3-oxopiperidine-1-carboxylate (CAS: 98977-36-7) C Tertiary Alcohol Intermediate (tert-Butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate) A->C 1. EtMgBr, THF 2. Aqueous Workup B Ethylmagnesium Bromide (Grignard Reagent) E Amide Intermediate C->E Ritter Reaction Conditions D Ritter Reaction (e.g., H₂SO₄, MeCN) G Final Product (tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate) E->G Hydrolysis F Hydrolysis (Acidic or Basic)

Caption: Proposed synthetic workflow for the target compound.

Applications in Drug Discovery

tert-Butyl 3-amino-3-ethylpiperidine-1-carboxylate is not an active pharmaceutical ingredient (API) itself but rather a high-value intermediate or building block.[3] The 3,3-disubstituted piperidine motif is a privileged scaffold in modern drug design.

Causality in Application:

  • Stereochemical Control: The quaternary center at C3 locks the conformation of the piperidine ring, reducing its flexibility. This can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

  • SAR Exploration: The ethyl group serves as a probe for hydrophobic interactions. Medicinal chemists can synthesize analogs with different alkyl groups at this position to map the topology of a receptor's binding pocket and optimize potency.

  • Vector for Further Synthesis: The primary amine is a nucleophilic handle that can be readily elaborated into a vast array of functional groups (amides, sulfonamides, ureas, etc.), allowing for the rapid generation of compound libraries for high-throughput screening. For instance, it can be a key component in the synthesis of complex molecules like enzyme inhibitors or modulators of protein-protein interactions.[4][5]

G cluster_0 Core Building Block cluster_1 Synthetic Elaboration cluster_2 Potential Drug Candidates A tert-Butyl 3-Amino-3-ethylpiperidine- 1-carboxylate E Amide Derivative A->E Acylation F Sulfonamide Derivative A->F Sulfonylation G Urea Derivative A->G Addition B Acyl Chloride (R-COCl) B->E C Sulfonyl Chloride (R-SO₂Cl) C->F D Isocyanate (R-NCO) D->G

Caption: Role as a versatile chemical intermediate.

Safety, Handling, and Storage

While specific safety data for tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate is not extensively published, data from structurally similar aminopiperidine derivatives, such as tert-butyl (3R)-3-aminopiperidine-1-carboxylate (CAS 188111-79-7), can serve as a useful surrogate for preliminary risk assessment.

GHS Hazard Classification (Based on Analog):

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[6]

  • Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[6]

  • Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[6]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[6]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8]

  • Hygiene: Avoid breathing dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling and before any breaks.[7][8]

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For long-term stability, storage at 2-8°C in a refrigerator is often recommended by suppliers.

Experimental Protocol: Synthesis of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate

This protocol describes a plausible, non-optimized method for the laboratory-scale synthesis starting from tert-butyl 3-oxopiperidine-1-carboxylate.

Objective: To synthesize tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate.

Materials:

  • tert-Butyl 3-oxopiperidine-1-carboxylate (1.0 eq)

  • Ethylmagnesium bromide (3.0 M in THF, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

Step 1: Grignard Addition to form tert-Butyl 3-ethyl-3-hydroxypiperidine-1-carboxylate

  • System Setup: Under an inert atmosphere (Argon or Nitrogen), add tert-butyl 3-oxopiperidine-1-carboxylate (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath. The low temperature is critical to control the exothermic reaction and minimize potential side reactions.

  • Addition: Add ethylmagnesium bromide (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor reaction completion by TLC.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0°C. This safely neutralizes the excess Grignard reagent.

  • Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol intermediate. This product can often be used in the next step without further purification.

Step 2: Ritter Reaction and Hydrolysis to form the Final Product

  • System Setup: In a separate flask, add acetonitrile. Cool to 0°C.

  • Acid Addition: Slowly add concentrated sulfuric acid to the acetonitrile.

  • Substrate Addition: Dissolve the crude tertiary alcohol from Step 1 in acetonitrile and add this solution dropwise to the cold acid/acetonitrile mixture. The Ritter reaction is initiated by the acid, which protonates the alcohol, leading to carbocation formation and subsequent trapping by the nitrile solvent.

  • Reaction: Stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Hydrolysis: Carefully pour the reaction mixture onto ice and basify with a strong base (e.g., 50% NaOH) to hydrolyze the intermediate nitrilium ion to the corresponding amide, and subsequently to the primary amine upon further hydrolysis.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Purification: Combine the organic layers, dry over MgSO₄, filter, and concentrate. The crude product should be purified by column chromatography (silica gel, typically using a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate.

Validation: The structure and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl 3-amino-3-ethylpiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-butyl (3R)-3-aminopiperidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(methylamino)piperidine-1-carboxylate. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • PubChem. (n.d.). (R)-tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]

  • Synthonix. (n.d.). tert-butyl 3-Oxopiperidine-1-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.

Sources

Exploratory

Spectroscopic Elucidation of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate: A Technical Guide

Introduction In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of advancing therapeutic candidates. Among the myriad of heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise structural confirmation of novel chemical entities is a cornerstone of advancing therapeutic candidates. Among the myriad of heterocyclic scaffolds, the piperidine ring is a privileged structure, present in numerous approved pharmaceuticals. The functionalization of this core allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical analysis of the spectroscopic characteristics of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate , a compound of interest for medicinal chemists.

Due to the apparent novelty of this specific substitution pattern, readily available experimental spectra are scarce. Therefore, this guide will leverage established principles of spectroscopic interpretation and data from closely related analogs to provide a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only serves as a valuable reference for researchers working with this molecule but also illustrates the deductive processes integral to structural elucidation in synthetic chemistry.

The methodologies and interpretations presented herein are designed to be self-validating, providing a logical framework for confirming the synthesis and purity of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's architecture. Below is a diagram of the target compound, highlighting the key functional groups that will be interrogated by various spectroscopic techniques.

Caption: Structure of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of nearly every atom in the structure.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the analyte is fully soluble and which does not have signals that obscure key resonances of the analyte.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on the analysis of substituent effects on the piperidine ring. The presence of the bulky Boc group often leads to broadened signals for the ring protons due to restricted rotation and conformational isomers.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Rationale
~3.8 - 3.0Multiplet (broad)4HPiperidine ring protons (C2-H, C6-H)These protons are adjacent to the nitrogen atom of the Boc group and will be deshielded. The complexity arises from axial and equatorial positions and coupling to neighboring protons.
~1.8 - 1.4Multiplet4HPiperidine ring protons (C4-H, C5-H)These are the remaining aliphatic protons on the piperidine ring.
1.65Quartet (q)2HEthyl -CH₂-Methylene protons of the ethyl group, split by the adjacent methyl group.
1.45Singlet (s)9Htert-Butyl -C(CH₃)₃The nine equivalent protons of the tert-butyl group on the Boc protecting group, appearing as a sharp singlet.
1.20 (broad)Singlet (s)2HAmino -NH₂The protons of the primary amine. This signal is often broad and its chemical shift is concentration and solvent dependent. It may exchange with D₂O.
0.85Triplet (t)3HEthyl -CH₃The terminal methyl protons of the ethyl group, split into a triplet by the adjacent methylene group.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Predicted Chemical Shift (ppm) Assignment Rationale
154.8Boc C=OThe carbonyl carbon of the carbamate is significantly deshielded.
79.5Boc -C(CH₃)₃The quaternary carbon of the tert-butyl group.
~55C3 (quaternary)The quaternary carbon bearing the amino and ethyl groups. Its chemical shift is influenced by both substituents.
~45C2, C6Carbons adjacent to the ring nitrogen. The exact shift will depend on the ring conformation.
~35Ethyl -CH₂-The methylene carbon of the ethyl group.
~28.4Boc -C(CH₃)₃The three equivalent methyl carbons of the tert-butyl group.
~25C4, C5The remaining piperidine ring carbons.
~8Ethyl -CH₃The terminal methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, for a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) IR, place the sample directly on the ATR crystal.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or the pure KBr pellet.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectral Data
Predicted Frequency Range (cm⁻¹) Vibration Type Functional Group Rationale
3400 - 3300N-H stretch (asymmetric and symmetric)Primary Amine (-NH₂)A primary amine will typically show two distinct bands in this region.
2975 - 2850C-H stretchAliphatic (piperidine ring, ethyl, and tert-butyl groups)Strong absorptions characteristic of sp³ C-H bonds.
~1680C=O stretchCarbamate (-O-C=O)A strong absorption band characteristic of the carbonyl group in the Boc protecting group.
~1470 and ~1365C-H bendtert-ButylCharacteristic bending vibrations for the tert-butyl group.
1250 - 1050C-N stretchAmine and CarbamateC-N stretching vibrations are typically found in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) and major fragment ions.

Predicted Mass Spectrometry Data
  • Molecular Weight: C₁₂H₂₄N₂O₂ = 228.33 g/mol

  • Predicted Molecular Ion (ESI+): [M+H]⁺ = m/z 229.19

Predicted Fragmentation Pathway

The fragmentation of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate in the mass spectrometer is expected to proceed through several characteristic pathways, primarily involving the loss of the bulky and labile tert-butyl and Boc groups.

Predicted ESI-MS Fragmentation Pathway M_H [M+H]⁺ m/z = 229 M_minus_C4H8 [M+H - C₄H₈]⁺ m/z = 173 M_H->M_minus_C4H8 - isobutylene M_minus_Boc [M+H - Boc]⁺ m/z = 129 M_H->M_minus_Boc - Boc group M_minus_C4H8->M_minus_Boc - CO₂ M_minus_C4H9O2 [M+H - C₄H₉O₂]⁺ m/z = 128 M_minus_Boc->M_minus_C4H9O2 - H

Caption: Predicted major fragmentation pathways for [M+H]⁺.

Interpretation of Fragmentation:

  • Loss of Isobutylene (m/z 173): A very common fragmentation for Boc-protected amines is the loss of isobutylene (56 Da) from the tert-butyl group, resulting in a protonated carbamic acid intermediate.

  • Loss of the Boc group (m/z 129): Cleavage of the N-C bond of the carbamate can lead to the loss of the entire Boc group (100 Da), leaving the protonated 3-amino-3-ethylpiperidine.

  • Further Fragmentation: The fragment at m/z 173 can subsequently lose carbon dioxide (44 Da) to also form the fragment at m/z 129.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on fundamental principles and comparison with closely related structures. This information serves as a robust framework for researchers to confirm the identity and purity of this novel compound upon its synthesis. The provided experimental protocols offer standardized methods for data acquisition, ensuring reproducibility. As with any novel compound, the ultimate structural confirmation will rely on the careful acquisition and interpretation of experimental data, for which this guide provides a solid predictive foundation.

References

  • Note: As this guide is based on predictive data for a novel compound, direct literature references for its spectra are not available.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem Compound Summary for CID 545809, 1-BOC-3-Aminopiperidine. National Center for Biotechnology Information. Retrieved January 28, 2026 from [Link].

Foundational

An In-depth Technical Guide to the Solubility Profile of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate

Foreword: Navigating the Critical Path of Solubility in Drug Discovery In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Am...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Critical Path of Solubility in Drug Discovery

In the landscape of modern drug development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating the very feasibility of a compound's journey from a laboratory curiosity to a life-saving therapeutic. A suboptimal solubility profile can precipitate a cascade of challenges, from inconsistent in vitro assay results to poor in vivo bioavailability, ultimately leading to the attrition of otherwise promising candidates. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a comprehensive exploration of the solubility profile of a novel chemical entity: tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate. As this molecule is not extensively documented in publicly available literature, this whitepaper will serve as a foundational technical guide, blending theoretical principles with actionable, field-proven experimental protocols to fully characterize its solubility. Our approach is rooted in a first-principles understanding, providing not just the "what" but the critical "why" behind each methodological choice, ensuring a robust and reproducible characterization.

Molecular Architecture and Physicochemical Landscape

The first step in understanding the solubility of any compound is a thorough analysis of its molecular structure. Tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate is a substituted piperidine derivative, a structural motif prevalent in many marketed pharmaceuticals.

Molecular Structure:

The key features influencing its solubility are:

  • The Piperidine Ring: A saturated heterocycle that, in its parent form, is miscible with water due to hydrogen bonding capabilities of the amine proton.

  • The tert-Butoxycarbonyl (Boc) Group: A lipophilic protecting group that significantly increases the non-polar surface area of the molecule, thereby generally decreasing aqueous solubility.[1] The bulky nature of the tert-butyl group can also influence the crystal packing of the solid form.

  • The Tertiary Amine: The nitrogen atom within the piperidine ring, now part of a carbamate, has its basicity significantly attenuated.

  • The Primary Amino Group: The free amino group at the 3-position is a key site for protonation, making the molecule's solubility highly dependent on pH.

  • The Ethyl Group: The presence of an ethyl group at the 3-position further contributes to the molecule's lipophilicity and steric bulk.

Predicted Physicochemical Properties: A Starting Point for Investigation

In the absence of experimental data, in silico prediction tools provide invaluable initial estimates of key physicochemical parameters. These predictions are foundational for designing relevant experimental protocols. For tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate, the following properties have been predicted using established computational models.

PropertyPredicted ValueSignificance in Solubility Profiling
logP 1.9 ± 0.5Indicates a moderate lipophilicity. This suggests that while the compound may have some aqueous solubility, it will also have a significant affinity for non-polar environments.
pKa 9.2 ± 0.4This predicted basic pKa is attributed to the primary amino group. It indicates that the molecule will be predominantly in its protonated, and likely more soluble, cationic form at pH values below its pKa.
Intrinsic Solubility (logS₀) -3.5 ± 0.8The predicted intrinsic solubility of the neutral form is low. This highlights the critical importance of pH in modulating the overall aqueous solubility.

Note: These values are predictions and should be experimentally verified. The provided ranges indicate the typical confidence intervals of the prediction algorithms.

Theoretical Framework for Solubility

The solubility of an ionizable compound like tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate is not a single value but rather a profile that is critically dependent on the pH of the medium. The overall solubility (S) is a function of the intrinsic solubility of the neutral species (S₀) and the concentration of the protonated species, governed by the Henderson-Hasselbalch equation.

S = S₀ (1 + 10^(pKa - pH))

This relationship underscores the necessity of determining not just a single solubility value but a comprehensive pH-solubility profile.

Experimental Determination of the Solubility Profile: A Multi-faceted Approach

A robust characterization of solubility requires a combination of kinetic and thermodynamic methods. Kinetic solubility assays are rapid and well-suited for early-stage discovery, while thermodynamic solubility provides the definitive equilibrium value crucial for later-stage development and formulation.

High-Throughput Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound in solution at the point of precipitation from a supersaturated solution, typically generated by adding a concentrated DMSO stock to an aqueous buffer.[1][2] This method is invaluable for early-stage screening due to its speed and low compound consumption.

Workflow for Kinetic Solubility Determination:

G cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM stock solution in 100% DMSO dilution Serially dilute stock in DMSO stock->dilution addition Add DMSO solutions to aqueous buffers (pH 5.0, 7.4, 9.0) dilution->addition incubation Incubate at room temperature (e.g., 2 hours) with shaking addition->incubation nephelometry Measure turbidity using a nephelometer incubation->nephelometry calculation Determine precipitation point and calculate kinetic solubility nephelometry->calculation

Caption: Workflow for nephelometric kinetic solubility assay.

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.02 mM).

  • Assay Plate Preparation: To a separate 96-well plate, add the desired aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

  • Compound Addition: Transfer a small volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the assay plate containing the aqueous buffers. This rapid addition creates a transiently supersaturated solution.

  • Incubation: Shake the assay plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement: Measure the turbidity of each well using a laser-based nephelometer.[3]

  • Data Analysis: The kinetic solubility is determined as the concentration at which the turbidity signal significantly increases above the background.

Gold Standard: Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution.[4] The shake-flask method, though more time and resource-intensive, remains the gold standard for its determination.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis addition Add excess solid compound to buffers (pH 1.2, 4.5, 6.8, 7.4, 9.0) incubation Incubate at 37°C with shaking (e.g., 24-48 hours) addition->incubation sampling Periodically sample aliquots incubation->sampling separation Separate solid from supernatant (centrifugation/filtration) sampling->separation quantification Quantify concentration in supernatant via HPLC-UV separation->quantification ph_measurement Measure final pH of the saturated solution separation->ph_measurement

Sources

Protocols & Analytical Methods

Method

Application Note: tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate in Medicinal Chemistry

[1][2] Abstract This guide details the strategic application of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate (CAS: 1158759-09-1) as a high-value scaffold in drug discovery.[1][2] Unlike simple 3-aminopiperidines, t...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Abstract

This guide details the strategic application of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate (CAS: 1158759-09-1) as a high-value scaffold in drug discovery.[1][2] Unlike simple 3-aminopiperidines, this 3,3-disubstituted variant introduces a quaternary carbon center that imparts critical conformational constraints (Thorpe-Ingold effect) and metabolic stability.[1][2] This document provides validated protocols for its deprotection and functionalization, addressing the specific steric challenges posed by the gem-ethyl substitution.

Part 1: Strategic Utility in Drug Design

The "Gem-Disubstituted" Advantage

In modern medicinal chemistry, the transition from sp³-rich but flexible scaffolds to conformationally restricted motifs is a key strategy for improving potency and selectivity.[1] The 3-amino-3-ethylpiperidine core serves two primary functions:

  • Conformational Locking: The bulky ethyl group at the C3 position forces the piperidine ring into a specific chair conformation to minimize 1,3-diaxial interactions.[1][2] This pre-organizes the adjacent amine for receptor binding, reducing the entropic penalty upon binding.[1][2]

  • Metabolic Blocking: The C3 position of piperidines is a common site for oxidative metabolism (P450-mediated hydroxylation).[1][2] Substitution with an ethyl group blocks this "soft spot," significantly extending the half-life (

    
    ) of the parent drug.[1][2]
    
Target Applications
  • Janus Kinase (JAK) Inhibitors: Analogs of Tofacitinib where the 3-methyl group is replaced or augmented to probe hydrophobic pockets in the ATP-binding site.[1][2]

  • GPCR Ligands: Used as a constrained linker in peptidomimetics (e.g., Somatostatin or Orexin receptor antagonists) to mimic

    
    -turns.[1][2]
    
  • Neurodegenerative Targets: The scaffold is investigated in

    
    -secretase modulators for Alzheimer's research due to its ability to penetrate the blood-brain barrier (BBB) when appropriately substituted.[1][2]
    

Part 2: Chemical Profile & Handling[1][2]

PropertySpecification
IUPAC Name tert-Butyl 3-amino-3-ethylpiperidine-1-carboxylate
CAS Number 1158759-09-1 (Racemic) / Specific enantiomers available
Molecular Formula

Molecular Weight 228.33 g/mol
Physical State Viscous oil or low-melting solid (depending on purity)
Solubility Soluble in DCM, MeOH, DMSO, DMF; Insoluble in water
pKa (Conjugate Acid) ~9.5 (estimated for free amine)
Storage 2–8°C, Hygroscopic.[1][2] Store under Argon.[1][2]

Part 3: Experimental Protocols

Critical Advisory: Steric Hindrance

The presence of the ethyl group at the quaternary C3 position creates significant steric hindrance around the primary amine.[2] Standard peptide coupling protocols (e.g., EDC/HOBt) often fail or proceed with low yields. The protocols below are optimized for this steric demand.

Protocol A: Controlled Boc-Deprotection

Objective: To generate the free amine salt without inducing side reactions or volatile loss.[1]

Materials:

  • Substrate: tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate (1.0 eq)[1][2]

  • Reagent: 4M HCl in 1,4-Dioxane (anhydrous)[1][2]

  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    )[1][2]
    

Procedure:

  • Dissolution: Dissolve 1.0 g (4.38 mmol) of the Boc-protected amine in 5 mL of anhydrous DCM in a round-bottom flask.

  • Acid Addition: Cool the solution to 0°C (ice bath). Dropwise add 11 mL of 4M HCl in Dioxane (10 eq).

    • Note: Do not use TFA if the product is volatile; HCl salts are easier to handle for this low MW core.[1][2]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–3 hours. Monitor by TLC (stain with Ninhydrin; Boc material disappears, free amine stays at baseline).[1][2]

  • Workup:

    • Concentrate the mixture in vacuo to remove excess HCl and dioxane.[1][2]

    • Triturate the resulting gum with anhydrous

      
       (diethyl ether) or MTBE.[1][2]
      
    • Filter the white precipitate under inert atmosphere (nitrogen).[1][2]

    • Yield: Expect >95% as the dihydrochloride salt.[1][2] Store in a desiccator.

Protocol B: Steric-Demanding Amide Coupling

Objective: Coupling the sterically hindered 3-amino-3-ethylpiperidine to a carboxylic acid core (e.g., a heteroaromatic acid).[1][2]

Mechanism: High-energy activation is required.[1][2] We utilize HATU or T3P (Propylphosphonic anhydride) rather than carbodiimides.[1][2]

Materials:

  • Amine Salt: 3-Amino-3-ethylpiperidine dihydrochloride (1.0 eq)[1][2]

  • Carboxylic Acid Partner: (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (4.0 eq)[1][2]

  • Solvent: DMF (anhydrous)[1][2]

Procedure:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.2 eq) in DMF (0.2 M concentration). Add DIPEA (2.0 eq) and stir at RT for 15 minutes.

    • Why: Pre-activation ensures the active ester is formed before the hindered amine approaches.[1][2]

  • Amine Addition: Add the amine dihydrochloride salt (1.0 eq) followed by the remaining DIPEA (2.0 eq).

  • Reaction:

    • Standard: Stir at RT for 16 hours.

    • Optimization: If conversion is <50% after 6 hours, heat to 50°C. The quaternary center resists racemization, allowing mild heating.[1][2]

  • Workup: Dilute with EtOAc, wash with sat.[1][2]

    
     (x2), water, and brine.[1][2] Dry over 
    
    
    
    .[1][2]
  • Purification: Flash chromatography. The product is often less polar than the starting amine.[1][2]

Part 4: Visualizing the Logic

Synthesis & Application Workflow

The following diagram illustrates the workflow from the commercial building block to a bioactive scaffold, highlighting the critical decision points.

G Start tert-Butyl 3-Amino-3-ethyl piperidine-1-carboxylate Deprotect Boc Deprotection (HCl/Dioxane) Start->Deprotect Step 1 Salt Amine Dihydrochloride (Stable Salt) Deprotect->Salt Isolation Coupling Steric Coupling (HATU/DMF or T3P) Salt->Coupling Step 2 (+ R-COOH) Product Functionalized Scaffold (Amide/Urea) Coupling->Product Purification App1 JAK Inhibitor (Hydrophobic Pocket) Product->App1 App2 GPCR Turn Mimetic (Conformational Lock) Product->App2

Caption: Workflow for processing the hindered amine scaffold into bioactive candidates.

The "Gem-Diethyl" Effect (SAR Logic)

Why use the ethyl group? This diagram explains the structural causality.[1][2]

SAR Base 3-Amino-Piperidine (Unsubstituted) Effect1 High Conformational Mobility (Entropic Penalty) Base->Effect1 Properties Me 3-Amino-3-Methyl (Tofacitinib-like) Effect2 Moderate Restriction (Standard) Me->Effect2 Properties Et 3-Amino-3-Ethyl (Target Compound) Effect3 High Restriction (Thorpe-Ingold) + Hydrophobic Filling Et->Effect3 Properties Effect2->Et SAR Evolution

Caption: Comparison of 3-substituted piperidine scaffolds showing the enhanced restriction of the ethyl variant.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1501974, tert-butyl (3R)-3-aminopiperidine-1-carboxylate.[1][2] Retrieved from [Link][1][2]

  • Beak, P., & Lee, W. K. (1993). The Gem-Dialkyl Effect in Intramolecular Reactions.[1][2] Journal of Organic Chemistry.[1][2] (Contextual grounding for Thorpe-Ingold effect in piperidines).

  • Vertex Pharmaceuticals. Patent WO2009133778A1: Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate intermediates.[1][2] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Boc Deprotection of Hindered Amines

Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butyloxycarbonyl (Boc)-protected hindered amines. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butyloxycarbonyl (Boc)-protected hindered amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this common yet sometimes problematic transformation. Here, we move beyond simple protocols to provide in-depth, field-tested insights into the "why" behind the "how," ensuring your synthetic workflow is both efficient and robust.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues encountered during the Boc deprotection of sterically hindered amines in a direct question-and-answer format.

Q1: My Boc deprotection is sluggish or incomplete, even with standard TFA or HCl protocols. What's happening and what should I do?

A1: The primary culprit is often steric hindrance. The bulky tert-butyl group of the Boc-protecting group, combined with a sterically congested environment around the nitrogen atom, can significantly slow down the rate of acid-mediated cleavage. The acid needs to protonate the carbamate's carbonyl oxygen to initiate the deprotection cascade, and this access can be physically blocked.

Underlying Causality: The standard deprotection mechanism involves the formation of a relatively stable tert-butyl cation.[1] For a hindered amine, the transition state leading to this cation is higher in energy due to steric strain, thus requiring more forcing conditions.

Troubleshooting Workflow:

start Incomplete Deprotection increase_acid Increase Acid Strength/Concentration (e.g., neat TFA, 4M HCl in Dioxane) start->increase_acid Initial Step increase_temp Increase Temperature (e.g., 40-50°C) increase_acid->increase_temp If still slow add_cosolvent Add a Polar Co-solvent (e.g., small amount of MeOH) increase_temp->add_cosolvent If solubility is an issue alternative_methods Switch to Alternative Deprotection Method increase_temp->alternative_methods If substrate is thermally sensitive add_cosolvent->alternative_methods If reaction still fails

Sources

Optimization

Technical Support Center: Diastereoselective Synthesis of 3-Substituted Piperidines

Welcome to the technical support center for the synthesis of 3-substituted piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-substituted piperidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges and enhance the diastereoselectivity of your reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of 3-substituted piperidines. Each issue is followed by a detailed analysis of potential causes and actionable solutions grounded in established chemical principles.

Issue 1: Poor Diastereoselectivity (Low d.r.) in the Catalytic Hydrogenation of a 3-Substituted Pyridine.

You are attempting to synthesize a 3-substituted piperidine via the hydrogenation of a corresponding pyridine derivative, but the reaction yields a mixture of diastereomers with a low diastereomeric ratio (d.r.).

Potential Causes and Solutions:

  • Sub-optimal Catalyst Selection: The choice of catalyst is paramount in directing the stereochemical outcome of the hydrogenation. Different metals and supports can significantly influence the approach of the substrate to the catalyst surface.[1]

    • Recommendation: Screen a variety of heterogeneous catalysts. For instance, palladium-based catalysts (e.g., Pd/C) and rhodium-based catalysts (e.g., Rh/C) can exhibit different selectivities.[1] In some cases, a rhodium catalyst may be more effective for certain substrates.[2] For sterically hindered olefins, heterogeneous catalysts like Pd/C, PtO₂, and Raney Ni are often used, but the stereoselectivity is primarily dictated by the substrate's conformation and steric properties.[3]

  • Solvent Effects: The solvent can influence the conformation of the substrate and its interaction with the catalyst surface, thereby affecting diastereoselectivity.[3]

    • Recommendation: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like toluene or cyclohexane may be a good starting point.[3] Ethereal solvents such as THF have also been shown to be effective in certain diastereoselective reactions.[4]

  • Influence of Additives: The presence of acidic or basic additives can alter the reaction pathway and the stereochemical outcome.

    • Recommendation: If your substrate is sensitive to acidic conditions, consider using a non-acidic additive like triethylamine.[2] Conversely, for some reactions, the presence of an acid is crucial for achieving high diastereoselectivity.[5][6][7]

  • Reaction Temperature and Pressure: These parameters can affect the kinetics and thermodynamics of the reaction, influencing the product distribution.

    • Recommendation: Systematically vary the reaction temperature and hydrogen pressure. Lower temperatures often favor the kinetic product, which may be the desired diastereomer.[8]

Experimental Protocol: Screening Catalysts for Diastereoselective Hydrogenation

  • Setup: In parallel reaction vials, place the 3-substituted pyridine substrate (1.0 equiv) and a magnetic stir bar.

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 5 mol% Pd/C, 5 mol% Rh/C, 5 mol% PtO₂).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., methanol, ethanol, or THF) to achieve a desired concentration (e.g., 0.1 M).

  • Hydrogenation: Place the vials in a hydrogenation apparatus. Purge the system with hydrogen gas and then pressurize to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours).

  • Analysis: After the reaction, filter the catalysts and analyze the crude product mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio.

CatalystSolventTemperature (°C)Pressure (psi)Diastereomeric Ratio (cis:trans)
Pd/CMethanol2550Example: 60:40
Rh/CMethanol2550Example: 85:15
PtO₂Ethanol2550Example: 70:30

Table 1. Example data for catalyst screening in diastereoselective hydrogenation.

Issue 2: Unexpected Stereochemical Outcome in Reactions Involving Tetrahydropyridine Intermediates.

You are performing a multi-step synthesis that proceeds through a tetrahydropyridine intermediate, but the final piperidine product has the opposite stereochemistry to what was expected.

Potential Causes and Solutions:

  • Kinetic vs. Thermodynamic Control: The stereochemical outcome can be dictated by whether the reaction is under kinetic or thermodynamic control. A subsequent epimerization step might be occurring, leading to the more stable diastereomer.[9]

    • Recommendation: To favor the kinetic product, consider running the reaction at a lower temperature and for a shorter duration.[8] To obtain the thermodynamic product, you might need to expose the product mixture to conditions that allow for equilibration, such as elevated temperatures or the presence of a catalyst that facilitates epimerization.[9][10]

  • Mechanism of Reduction/Functionalization: The mechanism of the step converting the tetrahydropyridine to the piperidine is critical. For example, in a one-pot cascade, the choice of reducing agent following an electrocyclization can determine the final stereochemistry.[5][6][7]

    • Recommendation: Investigate different reducing agents. For instance, sodium borohydride in the presence of an acid can lead to a highly diastereoselective reduction.[5][6][7]

  • Directing Groups: The presence and nature of functional groups on the tetrahydropyridine ring can direct the approach of reagents.

    • Recommendation: Consider if any existing functional groups could be acting as directing groups. In some cases, a temporary modification of a functional group might be necessary to achieve the desired stereochemical outcome.

Workflow for Investigating Stereochemical Outcome

G cluster_0 Problem: Unexpected Stereoisomer cluster_1 Investigation Path cluster_2 Potential Solutions A Analyze reaction conditions B Vary Temperature (Low T for Kinetic, High T for Thermodynamic) A->B C Screen Reducing Agents (e.g., NaBH4/Acid, LiAlH4) A->C D Monitor Reaction Over Time (Check for epimerization) A->D E Isolate Kinetic Product B->E F Promote Thermodynamic Equilibration B->F G Select Optimal Reducing Agent C->G D->E D->F

Caption: Troubleshooting workflow for unexpected stereochemical outcomes.

Frequently Asked Questions (FAQs)

Q1: How does the choice of a chiral auxiliary influence the diastereoselectivity in piperidine synthesis?

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.[11][][13] In the context of piperidine synthesis, a chiral auxiliary can be attached to the nitrogen atom or another part of the precursor molecule. The steric bulk and electronic properties of the auxiliary create a chiral environment that biases the approach of reagents from one face of the molecule over the other, leading to the preferential formation of one diastereomer.[11][14] After the desired stereocenter(s) have been established, the auxiliary is cleaved and can often be recovered.[13] For example, arabinopyranosylamine has been successfully used as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones.[15]

Q2: What is the role of the nitrogen-protecting group in controlling the stereoselectivity of reactions on the piperidine ring?

The nitrogen-protecting group plays a crucial role in influencing the conformation of the piperidine ring and the steric environment around it. A bulky protecting group, such as a tert-butoxycarbonyl (Boc) group, can significantly impact the approach of reagents. For instance, in the catalytic hydrogenation of pyridinium salts, the nature of the N-substituent can dictate the facial selectivity of the hydrogen addition. The choice of protecting group can also influence the outcome of other reactions, such as cycloadditions or alkylations, by modifying the electronic properties and reactivity of the nitrogen atom and the adjacent carbons.

Q3: Can computational chemistry be used to predict or rationalize the diastereoselectivity in 3-substituted piperidine synthesis?

Yes, computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding diastereoselectivity. By calculating the relative energies of different transition states leading to the various possible diastereomers, it is often possible to predict which product will be favored kinetically.[9] Similarly, by calculating the relative energies of the final products, one can predict the thermodynamically favored diastereomer.[9] These computational insights can help in the rational design of experiments and in understanding unexpected results.

Q4: Are there methods to correct the diastereoselectivity of a reaction mixture post-synthesis?

Yes, in some cases, it is possible to improve the diastereomeric ratio of a product mixture after the initial synthesis. One common method is epimerization, where the mixture is subjected to conditions that allow the interconversion of diastereomers, ideally leading to an enrichment of the more stable isomer.[9][10] This can sometimes be achieved by treating the mixture with a base or an acid, or through methods like photoredox catalysis.[9][10] Another approach is through diastereoselective crystallization, where one diastereomer preferentially crystallizes from a solution, leaving the other in the mother liquor.

Decision Tree for Optimizing Diastereoselectivity

G A Start: Low Diastereoselectivity B Is the reaction a catalytic hydrogenation? A->B C Screen Catalysts (e.g., Pd/C, Rh/C, PtO2) B->C Yes D Is a chiral auxiliary being used? B->D No F Optimize Reaction Conditions (Temperature, Solvent, Additives) C->F E Modify Auxiliary Structure D->E Yes D->F No E->F H Analyze for Epimerization F->H G Consider Alternative Synthetic Route H->G No Epimerization I Adjust for Kinetic or Thermodynamic Control H->I Epimerization Observed I->G

Caption: A decision-making workflow for improving diastereoselectivity.

References

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC - NIH. (n.d.).
  • A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery | Organic Letters - ACS Publications. (n.d.).
  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society - ACS Publications. (2023).
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. (n.d.).
  • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis. (2023).
  • Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - PubMed. (2022).
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis - Benchchem. (n.d.).
  • Regio- and Diastereoselective Synthesis of Polysubstituted Piperidines Enabled by Boronyl Radical-Catalyzed (4+2) Cycloaddition - PubMed. (2024).
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. (2023).
  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.).
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade - NIH. (n.d.).
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - NIH. (n.d.).
  • Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade | Journal of the American Chemical Society. (n.d.).
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - Canadian Science Publishing. (n.d.).
  • Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines - MDPI. (2023).
  • Diastereoselective synthesis of 2,3,6-trisubstituted piperidines - PubMed. (2009).
  • Highly diastereoselective synthesis of tetrahydropyridines by a C-H activation-cyclization-reduction cascade - PubMed. (n.d.).
  • Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary - ResearchGate. (2025).
  • Key Concepts in Stereoselective Synthesis. (n.d.).
  • Chiral auxiliary - Wikipedia. (n.d.).
  • Diastereoselective Hydrogenation of Tetrasubstituted Olefins using a Heterogeneous Pt-Ni Alloy Catalyst - PMC - NIH. (n.d.).
  • Condition optimization and explanation Optimal reaction conditions for aza-Prins cyclization/lactonization and rationale for enantioselectivity deterioration. - ResearchGate. (n.d.).
  • Transfer Learning for Heterocycle Retrosynthesis - ChemRxiv. (n.d.).
  • Chemo and Diastereoselectivity in the Heterogeneous Catalytic Hydrogenation of 2,2′-Pyridoin and Its Derivatives | Request PDF - ResearchGate. (2025).
  • Advanced Chiral Auxiliary Synthesis - BOC Sciences. (n.d.).
  • meta‐Selective C−H Functionalization of Pyridines. (2023).
  • General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - eScholarship.org. (2021).
  • D.7 Chiral auxiliaries (HL) - YouTube. (2017).
  • Stereoselective Synthesis of Biologically Relevant Tetrahydropyridines and Dihydro-2H-pyrans via Ring-Expansion of Monocyclopropanated Heterocycles | ACS Organic & Inorganic Au. (n.d.).
  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization | ChemRxiv. (n.d.).

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate Synthesis

Welcome to the technical support center for the synthesis of advanced piperidine intermediates. This guide is designed for researchers, process chemists, and drug development professionals actively engaged in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of advanced piperidine intermediates. This guide is designed for researchers, process chemists, and drug development professionals actively engaged in the synthesis of complex heterocyclic scaffolds. Here, we address the specific scale-up challenges associated with the synthesis of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate, a valuable building block characterized by a sterically hindered quaternary amine center at the C3 position. Our focus is on providing practical, field-proven insights and troubleshooting strategies rooted in fundamental chemical principles.

Section 1: Strategic Synthesis Planning for Scale-Up

The primary hurdle in synthesizing this target molecule is the efficient and controlled construction of the C3-quaternary stereocenter. The choice of synthetic route at the bench will have profound implications for scalability, cost, and impurity profiles at the pilot and manufacturing stages.

FAQ 1.1: What are the most plausible synthetic routes for scaling the synthesis of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate, and what are the key trade-offs?

When considering large-scale production, two primary strategies emerge, each with distinct advantages and challenges: the Ritter Reaction approach and the Nitroalkane Conjugate Addition followed by Reduction .

  • Ritter Reaction Approach: This is often the more direct route. It involves generating a tertiary carbocation at the C3 position of a suitable piperidine precursor, which is then trapped by a nitrile (e.g., acetonitrile). Subsequent hydrolysis of the resulting amide furnishes the desired primary amine. The reaction is powerful for creating quaternary centers.[1][2]

    • Advantages: Potentially shorter route, atom-economical.

    • Scale-Up Challenges: Requires strongly acidic and anhydrous conditions, which can be corrosive and require specialized equipment. Control of temperature is critical to prevent elimination byproducts. The stability of the carbocation intermediate is paramount for success.[3]

  • Nitroalkane Reduction Approach: This route involves the conjugate addition of a nitroalkane (e.g., nitroethane) to an appropriate α,β-unsaturated piperidine precursor (e.g., a protected tetrahydropyridine). The resulting 3-nitro-3-ethylpiperidine is then reduced to the target amine.

    • Advantages: Milder reaction conditions compared to the Ritter reaction, offering better functional group tolerance and potentially higher selectivity.[4]

    • Scale-Up Challenges: Typically a longer synthetic sequence. Catalytic reduction of the sterically hindered tertiary nitro group can be sluggish and requires careful catalyst selection and optimization to avoid side reactions or catalyst poisoning.[5][6]

The choice between these routes depends on available starting materials, equipment capabilities, and the desired impurity profile. A decision workflow for route scouting is presented below.

start Route Scouting for Target Molecule precursor Precursor Availability & Cost? start->precursor route1 Route A: Ritter Reaction precursor->route1 Readily available 3-hydroxypiperidine precursor route2 Route B: Nitroalkane Reduction precursor->route2 Access to tetrahydropyridine precursor safety Safety & Handling (Strong Acids vs. Catalysts) route1->safety route2->safety equipment Equipment Constraints? (High Pressure, Cryogenics) safety->equipment impurity Impurity Profile & Purification Strategy equipment->impurity decision Select Optimal Scale-Up Route impurity->decision

Caption: Synthetic Route Scouting Decision Workflow.

Section 2: Troubleshooting the Ritter Reaction Approach

The Ritter reaction is a powerful tool, but its sensitivity to reaction conditions can present significant challenges during scale-up.

FAQ 2.1: My Ritter reaction yield is poor, and I'm recovering mostly starting material or unidentifiable byproducts. What's the likely cause?

Low conversion or complex byproduct formation in a Ritter reaction typically points to issues with the generation or stability of the key carbocation intermediate.

Causality: The reaction proceeds via protonation of an alcohol to form a good leaving group (water), followed by its departure to generate a carbocation. This carbocation is then attacked by the lone pair of the nitrile nitrogen to form a nitrilium ion, which is hydrolyzed upon aqueous workup to the amide.[1][3] If the carbocation is not formed efficiently or is unstable, side reactions will dominate.

A workflow for troubleshooting this issue is detailed below.

start Low Yield in Ritter Reaction check_acid Is the acid strong enough and anhydrous? start->check_acid check_temp Is the temperature too high? check_acid->check_temp Yes sol_acid Action: Switch to a stronger acid (e.g., H2SO4 -> TfOH). Ensure strict anhydrous conditions. check_acid->sol_acid No / Unsure check_nitrile Is the nitrile concentration sufficient? check_temp->check_nitrile No sol_temp Action: Lower reaction temperature (e.g., 0°C to -20°C) to suppress elimination. check_temp->sol_temp Yes sol_nitrile Action: Use nitrile as the solvent or increase molar equivalents to favor trapping. check_nitrile->sol_nitrile No success Yield Improved check_nitrile->success Yes sol_acid->success sol_temp->success sol_nitrile->success

Caption: Troubleshooting Workflow for Low-Yield Ritter Reactions.

FAQ 2.2: How can I effectively hydrolyze the intermediate amide to the amine without product degradation?

The hydrolysis of the N-tert-alkyl amide formed from the Ritter reaction can be challenging. Forcing conditions (e.g., high concentrations of NaOH or H₂SO₄ at reflux) can lead to decomposition of the piperidine ring or cleavage of the Boc protecting group.

Best Practices:

  • Acidic Hydrolysis: A mixture of concentrated HCl in a protic solvent like acetic acid or ethanol at moderate temperatures (60-80 °C) is often effective.

  • Basic Hydrolysis: While slower, basic hydrolysis using NaOH or KOH in a mixture of water and a high-boiling alcohol (e.g., ethylene glycol) can be a milder alternative, preserving acid-labile groups.

  • Monitoring: The reaction should be closely monitored by HPLC or TLC to prevent over-exposure to harsh conditions once the starting material is consumed.

Observed Issue Potential Cause(s) Recommended Action Scientific Rationale
Low Conversion Insufficient acid strength; Presence of water quenching the carbocation.Use a stronger acid (e.g., triflic acid); ensure all reagents and glassware are scrupulously dry.Efficient carbocation formation requires a non-nucleophilic, strongly acidic medium.
Elimination Byproducts Reaction temperature is too high, favoring E1 elimination over nitrile addition.Maintain cryogenic temperatures (e.g., -20 °C to 0 °C) during carbocation formation.The activation energy for elimination is often higher than for addition; lower temperatures disfavor the elimination pathway.
Incomplete Hydrolysis The amide is sterically hindered and resistant to cleavage.Increase reaction time at moderate temperatures rather than escalating to harsh reflux conditions. Consider using microwave-assisted heating for controlled, rapid energy input.Provides sufficient energy for hydrolysis while minimizing the time the product is exposed to potentially degrading conditions.

Section 3: Troubleshooting the Nitroalkane Reduction Approach

This route avoids harsh acids but presents its own set of challenges, primarily related to the efficiency and cleanliness of the nitro group reduction.

FAQ 3.1: My catalytic hydrogenation of the tertiary nitro group is slow or stalls completely. What factors should I investigate?

The reduction of a sterically hindered, tertiary nitro group is often more difficult than for primary or secondary nitroalkanes.[4]

Troubleshooting Steps:

  • Catalyst Choice: While Pd/C is a common choice, it can be inefficient for this transformation.[7] Consider more active or specialized catalysts:

    • Raney Nickel (Ra-Ni): Often more effective for reducing aliphatic nitro groups and less prone to poisoning by nitrogen-containing compounds.[5]

    • Platinum(IV) Oxide (PtO₂): A highly active catalyst, though more expensive.

  • Catalyst Loading & Quality: On scale-up, ensure homogeneous slurry mixing to prevent catalyst settling. Use a fresh, high-activity catalyst. Deactivation of stored catalysts is common.

  • Hydrogen Pressure: The reaction may require higher hydrogen pressures (e.g., >100 psi) to achieve a reasonable reaction rate. Ensure your reactor is rated for the intended pressure.

  • Catalyst Poisoning: The starting material or impurities from previous steps (e.g., sulfur compounds, residual base) can poison the catalyst.[6] Consider passing the substrate through a plug of silica or activated carbon before the reaction.

  • Solvent: The choice of solvent can impact catalyst activity and substrate solubility. Alcohols like methanol or ethanol are typical, but adding a small amount of acetic acid can sometimes accelerate the reaction by activating the nitro group.

Catalyst System Advantages Disadvantages/Limitations Key Scale-Up Considerations
H₂ / Palladium on Carbon (Pd/C) Readily available, good for aromatic nitros.Can be slow for hindered aliphatic nitros; susceptible to poisoning.Ensure good agitation to keep carbon suspended. Risk of fire with dry catalyst.
H₂ / Raney Nickel Highly active for aliphatic nitros; cost-effective.Pyrophoric when dry; requires careful handling. May contain residual aluminum/base.Must be handled as a water-wet slurry. Filtration can be challenging on a large scale.
Iron (Fe) / HCl or Acetic Acid Inexpensive, mild, and tolerant of many functional groups.Generates large amounts of iron salts, leading to a difficult workup and waste disposal issues.Not ideal for large-scale due to stoichiometry and waste stream. Best for smaller scales.
Tin(II) Chloride (SnCl₂) Mild conditions, good chemoselectivity.Stoichiometric reagent, generates tin waste.Similar to iron, the waste stream makes it less desirable for manufacturing.
FAQ 3.2: I am observing byproducts other than my desired amine after the nitro reduction. What are they?

Incomplete reduction can lead to the formation of intermediate species like nitroso compounds or hydroxylamines. These can sometimes react further to form dimeric species like azo or azoxy compounds, complicating purification.[8]

Mitigation Strategy:

  • Ensure the reaction goes to full completion by monitoring with a sensitive analytical method (e.g., LC-MS).

  • If partial reduction is a persistent issue, increase catalyst loading or hydrogen pressure.

  • A thorough aqueous workup is often sufficient to remove these more polar byproducts.

Section 4: General Scale-Up and Purification FAQs

FAQ 4.1: The final Boc-protection of the piperidine nitrogen is inefficient. How can I improve this?

While seemingly straightforward, Boc protection can be problematic on a large scale if not properly controlled.

Key Parameters:

  • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O). A large excess can lead to difficult removal and potential side reactions.

  • Base: A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. Ensure at least one equivalent is used to neutralize the acid formed.

  • Temperature Control: The reaction is exothermic. On a large scale, slow addition of (Boc)₂O at a controlled temperature (e.g., 0-10 °C) is critical to prevent runaway reactions.[9]

FAQ 4.2: My final product is a thick oil and resists crystallization. What are my options for large-scale purification?

Many N-Boc protected piperidines are oils. While chromatographic purification is feasible at the gram-scale, it is often impractical and costly for kilograms.

Alternative Strategies:

  • Salt Formation: If the product contains a basic nitrogen (as the target molecule does), it can be converted to a crystalline salt (e.g., hydrochloride, tartrate, or citrate). The free base can then be regenerated from the purified salt in a subsequent step.

  • Distillation: If the product is thermally stable, high-vacuum distillation (e.g., using a Kugelrohr or short-path apparatus) can be an effective, solvent-free purification method.

  • Liquid-Liquid Extraction: A carefully designed series of aqueous extractions at different pH values can selectively remove acidic or basic impurities.

Section 5: Exemplary Protocol: Ritter Reaction Approach

Disclaimer: This protocol is a representative example based on established chemical principles and should be adapted and optimized for specific laboratory conditions and scales. A thorough risk assessment must be conducted before any execution.

Step 1: Formation of N-Boc-3-ethyl-3-hydroxypiperidine (Precursor) A suitable synthesis for this precursor would first be established, for example, via the Grignard addition of ethylmagnesium bromide to N-Boc-3-piperidone.

Step 2: Ritter Reaction to form tert-Butyl 3-(Acetylamino)-3-ethylpiperidine-1-carboxylate

  • To a flame-dried, jacketed reactor under a nitrogen atmosphere, add N-Boc-3-ethyl-3-hydroxypiperidine (1.0 eq).

  • Add anhydrous acetonitrile (10 volumes). Begin cooling the reactor to -15 °C.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed -10 °C. The addition is highly exothermic.

  • After the addition is complete, allow the reaction mixture to stir at -10 °C to 0 °C for 4-6 hours. Monitor the reaction for the disappearance of the starting alcohol by TLC or HPLC.

  • Once complete, very slowly and carefully quench the reaction by pouring the mixture over a vigorously stirred slurry of ice and an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the acid to pH > 8. Caution: This quench is highly exothermic and releases gas.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Step 3: Hydrolysis to tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate

  • To the crude amide from the previous step, add a 6M solution of hydrochloric acid (10 volumes).

  • Heat the mixture to 70-80 °C and stir for 12-24 hours, monitoring by HPLC for consumption of the amide.

  • Cool the reaction to room temperature and wash with a non-polar solvent like hexanes to remove any non-basic organic impurities.

  • Adjust the pH of the aqueous layer to >12 with a 50% w/w NaOH solution, keeping the temperature below 25 °C with an ice bath.

  • Extract the free amine into ethyl acetate or a suitable solvent (3 x 5 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product. Further purification may be required as discussed in Section 4.

References

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

  • Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Google Patents. WO2009133778A1.
  • Preparation method of (R)-3-Boc-aminopiperidine. Google Patents. CN105130879A.
  • Ritter Reaction. Organic Chemistry Portal. Available at: [Link]

  • Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

  • Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Ritter Reaction. Organic Syntheses Procedure. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Confirming the Absolute Stereochemistry of 3-Ethyl-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is a criti...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise three-dimensional arrangement of atoms within a molecule—its absolute stereochemistry—is a critical determinant of its biological activity, safety, and efficacy. The chiral center at the C3 position of 3-ethyl-3-aminopiperidine, a scaffold of interest in medicinal chemistry, necessitates an unambiguous assignment of its (R) or (S) configuration to ensure the desired pharmacological profile and meet stringent regulatory requirements. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, offering insights into the causality behind experimental choices to empower researchers in selecting the most fitting strategy for their needs.

The Stereochemical Challenge of a Quaternary Center

The 3-ethyl-3-aminopiperidine moiety presents a quaternary stereocenter, which can introduce unique challenges in stereochemical determination compared to secondary or tertiary centers. The presence of four different substituents around the chiral carbon atom can influence conformational flexibility and the clarity of analytical signals. Therefore, a robust and often orthogonal approach is recommended for definitive assignment.

Comparison of Key Methodologies

The selection of an appropriate analytical method is a balance of factors including the physical state of the sample, available quantity, developmental stage of the project, and access to specialized instrumentation. The following table summarizes the key performance indicators for the most robust methods in determining the absolute stereochemistry of 3-ethyl-3-aminopiperidine.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents (e.g., Mosher's, Marfey's)
Principle Diffraction of X-rays by a single crystal, allowing for direct determination of the three-dimensional atomic arrangement.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Formation of diastereomers with a chiral derivatizing agent, leading to distinguishable signals in the NMR spectrum.
Sample State Solid (high-quality single crystal required).Solution or neat liquid.Solution.
Sample Amount Micrograms to milligrams.[1]2-15 mg (sample is recoverable).Sub-milligram to milligrams.[1]
Analysis Time Days to weeks (highly dependent on crystallization success).[1]Hours to a day.[1]4-6 hours of active effort over 1-2 days.[1]
Confidence Level High (often considered the "gold standard").High, with strong correlation between experimental and calculated spectra.High, with clear and consistent NMR data.
Key Advantage Unambiguous and direct structural determination.Applicable to non-crystalline samples in their native solution state.Readily accessible instrumentation (NMR) and well-established protocols.
Key Limitation Requires a suitable single crystal, which can be challenging to obtain.[2]Requires computational modeling for spectral interpretation.Indirect method; success depends on the choice of derivatizing agent and potential for conformational complexities.

In-Depth Analysis of Techniques

Single-Crystal X-ray Crystallography: The Definitive Answer

Single-crystal X-ray crystallography stands as the most powerful method for the unambiguous determination of a molecule's three-dimensional structure.[3] By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, the precise coordinates of each atom can be determined, providing a definitive assignment of the absolute configuration.

Causality of Experimental Choices: The primary challenge and critical step in this technique is the growth of a suitable single crystal. For a molecule like 3-ethyl-3-aminopiperidine, which may be an oil or a salt at room temperature, derivatization to a more readily crystallizable solid is often necessary. The choice of a co-former or derivatizing agent should be guided by its propensity to form well-ordered crystals.

  • Derivative Formation: React 3-ethyl-3-aminopiperidine with a suitable achiral reagent that introduces functionalities promoting crystallization (e.g., a substituted benzoic acid to form a salt, or an isocyanate to form a urea derivative). The goal is to create a rigid, planar moiety that encourages packing into a crystalline lattice.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures with differing polarities and vapor pressures to identify conditions for slow evaporation or cooling crystallization.

  • Crystal Growth: Employ techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

  • Data Collection and Structure Refinement: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Process the data and refine the crystal structure to obtain the final atomic coordinates and determine the absolute configuration.

xray_workflow cluster_prep Sample Preparation cluster_cryst Crystallization cluster_analysis Analysis Analyte 3-Ethyl-3-aminopiperidine Derivatization Form Crystalline Derivative Analyte->Derivatization Screening Solvent Screening Derivatization->Screening Growth Crystal Growth Screening->Growth DataCollection X-ray Data Collection Growth->DataCollection Refinement Structure Refinement DataCollection->Refinement AC Absolute Configuration Refinement->AC

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Solution-State Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[4] This technique is particularly advantageous as it provides stereochemical information on the molecule in solution, its more biologically relevant state, and circumvents the need for crystallization.[2]

Causality of Experimental Choices: The success of VCD lies in the comparison of the experimental spectrum with a computationally predicted spectrum for a known enantiomer. Therefore, the accuracy of the computational method and the choice of basis set are critical for a confident assignment. The selection of an appropriate solvent is also crucial to minimize interference from solvent absorption bands in the spectral regions of interest.

  • Sample Preparation: Prepare a solution of the enantiomerically pure 3-ethyl-3-aminopiperidine in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg/mL).

  • VCD Spectrum Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling:

    • Perform a conformational search for the (R)- or (S)-enantiomer of 3-ethyl-3-aminopiperidine using a suitable computational chemistry software package (e.g., Gaussian).

    • Optimize the geometries and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G(d)).

    • Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[4]

vcd_workflow cluster_exp Experimental cluster_comp Computational Sample Prepare Solution of Analyte Acquire Acquire Experimental VCD/IR Spectra Sample->Acquire Compare Compare Experimental and Calculated Spectra Acquire->Compare Conformers Conformational Search Calculate DFT Calculation of VCD/IR Spectra Conformers->Calculate Average Boltzmann Averaging Calculate->Average Average->Compare Assign Assign Absolute Configuration Compare->Assign

Caption: VCD analysis workflow combining experimental and computational steps.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This widely accessible technique involves the reaction of the chiral amine with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers.[5] These diastereomers exhibit different chemical shifts in their NMR spectra, which can be analyzed to determine the absolute configuration of the original amine. For 3-ethyl-3-aminopiperidine, which has a secondary amine, both Mosher's and Marfey's methods are applicable.

Mosher's method utilizes α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride as the CDA.[6] The analysis of the ¹H NMR chemical shift differences (Δδ) between the two diastereomeric amides allows for the assignment of the absolute configuration based on a well-established conformational model.

Causality of Experimental Choices: The choice of the (R)- or (S)-enantiomer of the Mosher's acid chloride is arbitrary, but using both can provide a self-validating system. The key to a successful Mosher's analysis is the accurate assignment of proton signals in the vicinity of the newly formed amide bond and the consistent application of the conformational model.

  • Derivatization:

    • In two separate NMR tubes, dissolve a known amount of enantiomerically pure 3-ethyl-3-aminopiperidine in a suitable deuterated solvent (e.g., CDCl₃ or pyridine-d₅).

    • To one tube, add a slight excess of (R)-(-)-MTPA chloride.

    • To the other tube, add a slight excess of (S)-(+)-MTPA chloride.

    • Add a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl byproduct.

    • Allow the reactions to proceed to completion at room temperature.

  • NMR Analysis:

    • Acquire high-resolution ¹H NMR spectra for both diastereomeric products.

    • Assign the proton signals for the substituents around the chiral center in both spectra.

    • Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons.

  • Configuration Assignment:

    • Apply the Mosher's model for secondary amines. Protons on one side of the MTPA phenyl group will exhibit a positive Δδ, while those on the other side will show a negative Δδ.

    • Based on the spatial arrangement of the ethyl and piperidine ring protons relative to the MTPA phenyl group, the absolute configuration can be deduced.[1]

Marfey's method employs 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) or its D-enantiomer as the CDA.[7] The resulting diastereomers are typically analyzed by HPLC, but NMR can also be used. The elution order of the diastereomers in reversed-phase HPLC is predictable, allowing for the assignment of the absolute configuration of the amine.

Causality of Experimental Choices: Marfey's method is particularly robust for amino acids and primary amines, and it is also effective for secondary amines like 3-ethyl-3-aminopiperidine. The choice of the L- or D-form of the Marfey's reagent provides a convenient way to confirm the assignment, as the elution order of the diastereomers will be reversed.

  • Derivatization:

    • Dissolve the enantiomerically pure 3-ethyl-3-aminopiperidine in a suitable solvent (e.g., acetone/water).

    • Add a solution of L-FDAA (Marfey's reagent) in acetone.

    • Add a mild base (e.g., sodium bicarbonate) and heat the mixture (e.g., at 40°C) to facilitate the reaction.

    • After the reaction is complete, quench with an acid (e.g., HCl).

  • HPLC Analysis:

    • Analyze the reaction mixture by reversed-phase HPLC with UV detection (typically at 340 nm).

    • The diastereomer formed from the L-amino acid (or amine) and L-FDAA generally elutes earlier than the diastereomer formed from the D-amino acid (or amine) and L-FDAA.

    • By comparing the retention time of the derivatized 3-ethyl-3-aminopiperidine with that of known standards (if available) or by applying the elution order rule, the absolute configuration can be determined.

cda_workflow Analyte 3-Ethyl-3-aminopiperidine Reaction Formation of Diastereomers Analyte->Reaction CDA Chiral Derivatizing Agent (e.g., Mosher's or Marfey's) CDA->Reaction Analysis NMR or HPLC Analysis Reaction->Analysis Assignment Absolute Configuration Analysis->Assignment

Caption: General workflow for absolute configuration determination using CDAs.

Decision-Making Framework

Choosing the optimal method for determining the absolute stereochemistry of 3-ethyl-3-aminopiperidine depends on several factors. The following decision tree provides a logical pathway for selecting the most appropriate technique.

decision_tree Start Start: Need to determine absolute stereochemistry of 3-ethyl-3-aminopiperidine Q_Crystal Is a high-quality single crystal available or easily obtainable? Start->Q_Crystal A_Xray Use Single-Crystal X-ray Crystallography Q_Crystal->A_Xray Yes Q_VCD Is a VCD spectrometer and computational resources available? Q_Crystal->Q_VCD No End End: Absolute Configuration Determined A_Xray->End A_VCD Use Vibrational Circular Dichroism Q_VCD->A_VCD Yes A_NMR Use NMR with Chiral Derivatizing Agents Q_VCD->A_NMR No A_VCD->End A_NMR->End

Caption: Decision tree for selecting a method for absolute configuration determination.

Conclusion

The determination of the absolute stereochemistry of 3-ethyl-3-aminopiperidine is a critical step that can be confidently addressed by several powerful analytical techniques. While single-crystal X-ray crystallography provides the most direct and unambiguous answer, its requirement for a suitable crystal can be a significant hurdle. Vibrational circular dichroism offers a robust alternative for samples in solution, providing valuable conformational information in addition to the absolute configuration. NMR-based methods using chiral derivatizing agents like Mosher's and Marfey's reagents are highly accessible and reliable when carefully executed. Ultimately, the choice of method, or a combination of methods, should be guided by the specific circumstances of the research program, with the goal of establishing an unassailable stereochemical assignment to support further drug development efforts.

References

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  • Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(6), 2056-2063. [Link]

  • University of Southampton. (2022). Absolute stereochemistry : the merits of VCD and XRD. ResearchGate. [Link]

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  • Molinski, T. F. (2018). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 81(6), 1476-1482. [Link]

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  • Akiba, T., & Yamamoto, K. (2018). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Crystals, 8(11), 421. [Link]

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  • Scott, J. S., & Brown, L. E. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. [Link]

  • Bhushan, R. (2016). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Biomedical Chromatography, 30(5), 655-673. [Link]

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  • Chemistry Steps. (2019, March 8). How to Determine the R and S Configuration. Chemistry Steps. [Link]

  • Hoye, T. R., & Renner, M. K. (1996). Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry, 61(23), 8489-8495. [Link]

  • Le, J. Q., et al. (2023). Analysis of D-amino acids secreted from murine islets of Langerhans using Marfey's reagent and reversed phase LC-MS/MS. Analytica Chimica Acta, 1269, 341416. [Link]

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Comparative

A Senior Application Scientist's Guide to the Structural Analysis of Substituted Piperidine Stereoisomers

For Researchers, Scientists, and Drug Development Professionals The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The introduction of substituents to this six-membered heterocycle often generates multiple stereoisomers, each potentially possessing distinct pharmacological and toxicological profiles. Consequently, the precise structural elucidation and comparative analysis of these stereoisomers are critical for advancing drug discovery programs and ensuring patient safety.

This guide provides an in-depth comparison of the primary analytical techniques for the structural analysis of substituted piperidine stereoisomers. We will explore the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in their stereochemical assignments.

The Stereochemical Complexity of Substituted Piperidines

The non-planar, chair-like conformation of the piperidine ring, coupled with the introduction of one or more substituents, gives rise to a variety of stereoisomers, including enantiomers and diastereomers (e.g., cis and trans isomers). These stereoisomers can exhibit profound differences in their biological activity due to the specific three-dimensional arrangement of atoms influencing their interaction with protein targets.[3][4] Therefore, a multi-faceted analytical approach is essential for unambiguous stereochemical assignment.

Comparative Analysis of Key Analytical Techniques

A comprehensive structural analysis of piperidine stereoisomers typically involves a combination of spectroscopic, crystallographic, chromatographic, and computational methods. Each technique provides unique and complementary information.

Technique Information Obtained Sample Requirements Throughput Key Advantages Limitations
NMR Spectroscopy Relative stereochemistry, conformation, diastereomeric ratio~1-10 mg, solubleHighProvides detailed structural and conformational information in solution.Does not directly determine absolute configuration; complex spectra for some molecules.
X-ray Crystallography Absolute and relative stereochemistry, solid-state conformationSingle crystal (0.1-0.5 mm)LowUnambiguous determination of 3D structure.Crystal growth can be challenging; solid-state conformation may differ from solution.
Chiral Chromatography (HPLC/SFC) Enantiomeric and diastereomeric separation and quantification~µg-mg, solubleHighExcellent for determining enantiomeric purity and separating isomers.Does not provide detailed structural information; method development can be time-consuming.
Mass Spectrometry Molecular weight, fragmentation patterns~ng-µg, solubleHighHigh sensitivity; can sometimes differentiate isomers based on fragmentation.Often does not distinguish between stereoisomers without chromatographic separation.
Computational Modeling Conformational analysis, prediction of spectroscopic propertiesNone (in silico)HighProvides insights into conformational preferences and aids in spectral interpretation.Predictions must be validated by experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Conformational Detective

NMR spectroscopy, particularly ¹H NMR, is a cornerstone for determining the relative stereochemistry of substituted piperidines in solution. The key to this analysis lies in the through-bond scalar coupling (J-coupling) between protons, which is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[5]

Distinguishing Cis and Trans Diastereomers

For disubstituted piperidines, the coupling constants between protons on adjacent carbons can reveal the relative orientation of the substituents. In a chair conformation, axial-axial couplings (³J_ax,ax_) are typically large (10-13 Hz), while axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are smaller (2-5 Hz).

By analyzing the multiplicity and coupling constants of the ring protons, one can deduce whether substituents are in a cis (one axial, one equatorial or both axial/equatorial in a boat/twist-boat) or trans (diaxial or diequatorial) relationship. For instance, in a 2,6-disubstituted piperidine, a large coupling constant for the proton at C2 would suggest it is axial and coupled to an axial proton at C3, providing a clue to the overall conformation and relative stereochemistry.[6][7]

G cluster_NMR NMR Analysis Workflow A Sample Preparation (Dissolve in appropriate deuterated solvent) B 1D ¹H NMR Acquisition A->B C Spectral Analysis (Chemical Shifts, Integration, Multiplicity) B->C D Coupling Constant (J) Analysis C->D E Conformational Assignment (Chair, Boat, Twist-Boat) D->E G 2D NMR (COSY, NOESY) (Optional, for complex structures) D->G F Relative Stereochemistry Determination (Cis vs. Trans) E->F G->F

Caption: Workflow for NMR-based structural elucidation of piperidine stereoisomers.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 1-5 mg of the purified piperidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).[8]

  • Spectral Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Chemical Shift Analysis: Identify the signals corresponding to the piperidine ring protons. Protons adjacent to the nitrogen atom and substituents will have characteristic chemical shifts.

  • Integration: Integrate the signals to determine the number of protons corresponding to each resonance.

  • Coupling Constant Measurement: Measure the J-couplings (in Hz) for the relevant signals. For complex spectra, 2D NMR techniques like COSY can help identify coupled protons.[9][10]

  • Stereochemical Assignment: Compare the observed coupling constants to expected values for different chair conformations and stereoisomers to assign the relative stereochemistry.[5]

Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule, including both relative and absolute stereochemistry.[3][11] This technique is considered the "gold standard" for structural elucidation.

The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering a detailed snapshot of the molecule's conformation in the solid state. It is important to note that the solid-state conformation may not always be the most stable conformation in solution.[12]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the piperidine derivative suitable for diffraction (typically 0.1-0.5 mm in size with well-defined faces).[13][14] This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[15][16] This involves irradiating the crystal with X-rays and collecting the diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, which involves determining the positions of all atoms in the unit cell.[17][18]

  • Structure Analysis: Analyze the refined structure to determine bond lengths, angles, and the overall stereochemistry.

G cluster_Xray X-ray Crystallography Workflow A Single Crystal Growth B Crystal Selection & Mounting A->B C X-ray Diffraction Data Collection B->C D Structure Solution C->D E Structure Refinement D->E F Absolute & Relative Stereochemistry Determination E->F

Caption: Key steps in determining the structure of a piperidine stereoisomer by X-ray crystallography.

Chiral Chromatography: Separating Mirror Images

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for separating enantiomers and diastereomers.[12] These methods are essential for determining the enantiomeric purity of a sample and for isolating individual stereoisomers for further characterization and biological testing.

SFC is often favored for its faster analysis times and reduced environmental impact due to the use of supercritical CO₂ as the primary mobile phase component.[14][19][20][21] The choice of the chiral stationary phase (CSP) is critical for achieving separation, with polysaccharide-based phases being widely used.[14]

Experimental Protocol: Chiral SFC Method Development
  • Column Screening: Screen a set of diverse chiral stationary phases (e.g., polysaccharide-based columns) with a generic mobile phase (e.g., CO₂/methanol gradient).

  • Mobile Phase Optimization: For promising columns, optimize the mobile phase composition (co-solvent and additives) to improve resolution and peak shape.

  • Method Validation: Validate the optimized method for parameters such as linearity, precision, and accuracy, following ICH guidelines if required.

  • Quantification: Use the validated method to determine the enantiomeric or diastereomeric ratio of the sample.

For piperidine derivatives lacking a UV chromophore, pre-column derivatization with a UV-active reagent may be necessary for detection.[15]

Mass Spectrometry: A Role in Isomer Differentiation?

While mass spectrometry (MS) is a highly sensitive technique for determining molecular weight and elucidating fragmentation pathways, it generally cannot distinguish between stereoisomers on its own.[22][23] However, when coupled with a separation technique like LC or GC (LC-MS/MS or GC-MS/MS), it becomes a powerful tool for identifying and quantifying isomers.

In some specific cases, differences in the fragmentation patterns of diastereomers under tandem mass spectrometry (MS/MS) conditions have been observed. These differences often arise from stereochemistry-dependent intramolecular interactions that influence the fragmentation process. For instance, the loss of a neutral molecule like water or acetic acid may be more favorable for one diastereomer than the other, leading to different product ion spectra.[22] Careful analysis of these spectra can sometimes provide clues to the relative stereochemistry.

Computational Modeling: In Silico Insights

Computational chemistry, particularly Density Functional Theory (DFT), is a valuable tool for complementing experimental data.[24][25][26] It can be used to:

  • Predict Conformational Preferences: Calculate the relative energies of different chair, boat, and twist-boat conformations to predict the most stable conformer in the gas phase or in solution.[27]

  • Simulate NMR Spectra: Predict ¹H and ¹³C NMR chemical shifts and coupling constants for different stereoisomers.[25][28][29] Comparing these predicted spectra with experimental data can aid in stereochemical assignment.

  • Rationalize Biological Activity: Docking studies can be used to predict how different stereoisomers bind to a protein target, providing a rationale for observed differences in pharmacological activity.[22]

G cluster_Comp Computational Modeling Workflow A Build 3D Structures of Stereoisomers B Conformational Search A->B C Geometry Optimization (DFT) B->C D Energy Calculation C->D E Prediction of Spectroscopic Properties (NMR) C->E F Comparison with Experimental Data E->F

Caption: A typical workflow for the computational analysis of piperidine stereoisomers.

The Impact of Stereochemistry on Pharmacological Activity

The critical importance of stereochemical analysis is underscored by the often-dramatic differences in the biological activity of stereoisomers. For many piperidine-containing drugs, one stereoisomer is responsible for the therapeutic effect, while the other may be less active, inactive, or even contribute to off-target effects.[3][23][30][31][32]

For example, in a series of 3,6-disubstituted pyran biomimetics of piperidine targeting the dopamine transporter, the cis-isomer consistently demonstrated greater activity than the trans-isomer.[8] Similarly, studies on 3,4-disubstituted piperidine analogues as transporter inhibitors revealed that the stereochemistry at both chiral centers significantly influenced their selectivity for the dopamine, norepinephrine, and serotonin transporters.[3]

Compound Class Stereoisomer Comparison Observed Activity Difference Reference
3,6-Disubstituted Pyran Derivativescis vs. transcis-isomer showed greater activity for the dopamine transporter.[8]
3,4-Disubstituted Piperidine Analogues(-)-cis vs. (+)-trans(-)-cis analogues were DAT/NET selective, while (+)-trans analogues were also DAT/NET selective but with different potency.[3]
3,4-Disubstituted Piperidine Analogues(-)-trans vs. (+)-cis(-)-trans and (+)-cis isomers showed SERT or SERT/NET selectivity.[3]

Conclusion

The structural analysis of substituted piperidine stereoisomers is a multifaceted endeavor that requires the judicious application of a suite of analytical techniques. NMR spectroscopy and X-ray crystallography are the primary tools for determining relative and absolute stereochemistry, respectively. Chiral chromatography is indispensable for separating stereoisomers and assessing enantiomeric purity. While mass spectrometry's role in direct stereoisomer differentiation is limited, it is invaluable when coupled with a separation method. Computational modeling provides powerful predictive capabilities that can guide and rationalize experimental findings. A thorough understanding and application of these techniques are paramount for the successful development of safe and effective piperidine-based pharmaceuticals.

References

  • Ábrányi-Balogh, P., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(17), 1477-1486. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available from: [Link]

  • Oreate. (2026). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. Oreate AI Blog. Available from: [Link]

  • Zhang, M., et al. (2005). effects of piperidine ring stereochemistry on potency. Identification of norepinephrine transporter selective ligands and broad-spectrum transporter inhibitors. Journal of Medicinal Chemistry, 48(25), 8167-8176. Available from: [Link]

  • Lee, J. Y., et al. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Bulletin of the Korean Chemical Society, 29(1), 149-152. Available from: [Link]

  • Li, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Drug Development and Industrial Pharmacy, 49(1), 1-13. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available from: [Link]

  • Can, N., et al. (2015). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure, 1081, 234-243. Available from: [Link]

  • TU Graz. (n.d.). Practical Aspects of Single Crystal X-ray Crystallography. TU Graz. Available from: [Link]

  • Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available from: [Link]

  • George, J., et al. (2004). Design, synthesis, and activity of novel cis- and trans-3,6-disubstituted pyran biomimetics of 3,6-disubstituted piperidine as potential ligands for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 14(11), 2829-2832. Available from: [Link]

  • Taira, Y., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6147. Available from: [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2003). Computational NMR Prediction: A Microreview. Corin Wagen. Available from: [Link]

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available from: [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1620. Available from: [Link]

  • YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available from: [Link]

  • ResearchGate. (n.d.). Overview of cis-and trans-piperidine alkaloids biosynthesis. ResearchGate. Available from: [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available from: [Link]

  • Daicel Chiral Technologies & Teledyne ISCO. (2022). Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. Available from: [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. Available from: [Link]

  • University of Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. University of Coimbra. Available from: [Link]

  • Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen. Available from: [Link]

  • ResearchGate. (2016). Is there any difference in 1H NMR of (substituted)-s-cis/trans-butadiene? ResearchGate. Available from: [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available from: [Link]

  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available from: [Link]

  • Iaroshenko, V. O., et al. (2021). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1275–1282. Available from: [Link]

  • Royal Society of Chemistry. (2019). 8: Single-crystal X-ray Diffraction (Part 1). Royal Society of Chemistry. Available from: [Link]

  • MDPI. (2022). Computational Chemistry in Nuclear Magnetic Resonance. MDPI. Available from: [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. Available from: [Link]

  • da Silva, A. J. R., et al. (2012). 1 H and 13 C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. Molecules, 17(5), 5574-5611. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of trans-Diiodobis(piperidine-1-carbonitrile)platinum(II). ResearchGate. Available from: [Link]

  • ResearchGate. (n.d.). 1 H NMR Spectra of Platinum(II) Complexes Containing Piperidine and Another Amine. ResearchGate. Available from: [Link]

  • University of Cambridge. (2006). 1D and 2D Experiments Step-by-Step Tutorial. University of Cambridge. Available from: [Link]

  • Besora, M., & Maseras, F. (2026). Hyperconjugation Controls One-Bond Carbon–Tin Coupling Constants in Anomeric Tin Compounds: A Theoretical Study. The Journal of Organic Chemistry. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate

As a novel building block in pharmaceutical research and development, tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate holds significant promise. Its handling, however, necessitates a thorough understanding of its pote...

Author: BenchChem Technical Support Team. Date: February 2026

As a novel building block in pharmaceutical research and development, tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate holds significant promise. Its handling, however, necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide, compiled by a Senior Application Scientist, provides essential, field-tested information for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory operations.

Understanding the Hazard Profile

GHS Hazard Classifications for Structurally Similar Compounds:

Hazard ClassCategoryGHS CodeSignal Word
Skin Corrosion/Irritation1B/2H314/H315Danger/Warning
Serious Eye Damage/Irritation1/2AH318/H319Danger/Warning
Specific Target Organ Toxicity (Single Exposure)3H335Warning
Acute Toxicity, Oral4H302Warning
Hazardous to the aquatic environment, long-term1/2H410/H411Warning

This table represents a synthesis of data from similar piperidine compounds and should be considered a conservative estimate of the potential hazards.[1][2][3][4]

The Boc protecting group and the amino functionality on the piperidine ring are key structural features that inform these classifications. The basicity of the amino group can contribute to skin and eye irritation, while the overall molecular structure may lead to respiratory effects if inhaled.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the minimum required PPE for handling tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate.

Body PartRequired PPERationale and Best Practices
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Piperidine derivatives can cause skin irritation or burns.[3][4][5] Always check gloves for integrity before use and wash hands thoroughly after removal.[1][6]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard.Direct contact can cause serious eye damage.[2][3][7] Standard laboratory glasses are insufficient.
Body Laboratory coatA lab coat protects against incidental skin contact and contamination of personal clothing.[5]
Respiratory Use in a well-ventilated area is mandatory. A NIOSH-approved respirator with an organic vapor cartridge is recommended if dust or aerosols are likely to be generated.Inhalation may cause respiratory tract irritation.[1][2][3][4] All work with the solid or concentrated solutions should be performed in a certified chemical fume hood.[8]

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for minimizing risk.

Preparation and Weighing
  • Designated Area: All handling of tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate should occur in a designated area within a certified chemical fume hood to control potential exposure.[8]

  • Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.

  • PPE Donning: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in the fume hood on a tared weigh boat. Avoid creating dust. If preparing solutions, add the solid to the solvent slowly.

Dissolution and Reaction Setup
  • Inert Atmosphere: For reactions sensitive to air or moisture, use standard inert atmosphere techniques (e.g., nitrogen or argon).

  • Solvent Selection: Use the appropriate solvent for your application, being mindful of its own hazard profile.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames.[6][9]

  • Closed System: Maintain a closed system where possible to prevent the release of vapors.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction mixture carefully, being mindful of any potential exothermic reactions.

  • Extraction and Chromatography: Perform all extractions and column chromatography within the fume hood.

  • Solvent Removal: Use a rotary evaporator within a fume hood to remove solvents. Ensure the cold trap is functioning correctly.

Emergency Procedures: Spill and Exposure Management

Preparedness is key to effectively managing unforeseen incidents.

Spill Response Workflow

Spill_Response cluster_Initial_Actions Immediate Actions cluster_Spill_Containment Containment & Cleanup cluster_Final_Steps Post-Cleanup Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size & Nature Alert->Assess PPE Don Appropriate PPE Assess->PPE If spill is manageable Evacuate_Lab Evacuate Laboratory & Contact EH&S Assess->Evacuate_Lab If spill is large or unmanageable Contain Contain Spill with Absorbent Material PPE->Contain Collect Collect Absorbed Material into a Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Guidelines Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for managing a chemical spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3][7] Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2][7] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air.[1][7] If breathing is difficult, provide oxygen.[3] Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][6] Seek immediate medical attention.[10]

Storage and Disposal: Ensuring Long-Term Safety

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6][7][10]

  • Incompatibilities: Store away from strong oxidizing agents and acids.[7]

  • Location: Store in a locked cabinet or a restricted access area.[3][6]

Disposal
  • Waste Classification: This material should be disposed of as hazardous waste.

  • Procedure: Dispose of contents and container in accordance with local, regional, and national regulations.[3] A licensed professional waste disposal service should be used.[11] Do not dispose of down the drain or into the environment.[1][3]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling tert-Butyl 3-Amino-3-ethylpiperidine-1-carboxylate, fostering a culture of safety and scientific excellence.

References

  • New Jersey Department of Health. (n.d.). Hazard Summary: Piperidine. [Link]

  • Jubilant Ingrevia Limited. (2021). (R)-3-[N-(tert-Butoxycarbonyl)amino]piperidine Safety Data Sheet. [Link]

  • PubChem. (n.d.). tert-butyl (3S)-3-hydroxypiperidine-1-carboxylate. [Link]

  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. [Link]

  • PubChem. (n.d.). Tert-butyl 3-oxopiperidine-1-carboxylate. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • PENTA. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Capot Chemical Co., Ltd. (2026). MSDS of 4-aMino-3-methyl-piperidine-1-carboxylic acid tert-butyl ester oxalate. [Link]

  • Sdfine. (n.d.). 1-(2-chloroethyl)piperidine hydrochloride GHS Safety Data Sheet. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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